5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine
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Overview
Description
5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound can also interact with nucleic acids and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar coordination properties.
2-mercaptoimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.
3-aminopyridine: Similar pyridine derivative with different substitution patterns.
Uniqueness
5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine is unique due to its combined imidazole and pyridine rings, which provide a versatile platform for various chemical modifications and applications. Its dual functionality makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H12N4S |
---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
5-methyl-6-(1-methylimidazol-2-yl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-7-5-8(11)6-13-9(7)15-10-12-3-4-14(10)2/h3-6H,11H2,1-2H3 |
InChI Key |
UVDBOMHSLOHRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)N |
Origin of Product |
United States |
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